molecular formula C3H10ClN B099802 Isopropylamine hydrochloride CAS No. 15572-56-2

Isopropylamine hydrochloride

Cat. No.: B099802
CAS No.: 15572-56-2
M. Wt: 95.57 g/mol
InChI Key: ISYORFGKSZLPNW-UHFFFAOYSA-N
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Description

Isopropylamine hydrochloride is an organic compound with the chemical formula C₃H₁₀ClN. It is a derivative of isopropylamine, which is a colorless liquid with an ammonia-like odor. This compound is typically found as a solid and is used in various chemical and industrial applications due to its reactivity and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with ammonia in the presence of a catalyst. The reaction proceeds as follows: [ \text{(CH₃)₂CHOH + NH₃ → (CH₃)₂CHNH₂ + H₂O} ] The resulting isopropylamine is then reacted with hydrochloric acid to form this compound: [ \text{(CH₃)₂CHNH₂ + HCl → (CH₃)₂CHNH₃Cl} ]

Industrial Production Methods: Industrial production of this compound often involves the acetone hydrogenation ammoniation method. In this process, acetone is reacted with hydrogen and ammonia in the presence of a copper-nickel catalyst at temperatures ranging from 150 to 220°C. The reaction yields isopropylamine, which is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Chemical Reactions Analysis

Isopropylamine hydrochloride undergoes various chemical reactions typical of amines. These include:

    Protonation: this compound can be protonated to form the corresponding ammonium salt.

    Alkylation: It can react with alkyl halides to form secondary and tertiary amines.

    Acylation: It can react with acyl chlorides to form amides.

    Condensation with Carbonyls: It can undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.

Common reagents used in these reactions include alkyl halides, acyl chlorides, and carbonyl compounds. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Isopropylamine hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its derivatives exhibit significant biological activities, particularly in the development of drugs targeting cardiovascular conditions due to their adrenergic blocking properties.

Key Pharmaceutical Uses:

  • Adrenergic Blockers : Compounds derived from this compound have been investigated for their potential to inhibit platelet aggregation and act as β-adrenergic antagonists .
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : It serves as a building block in the synthesis of APIs, particularly those used in treating respiratory and cardiovascular diseases .

Industrial Applications

This compound finds extensive use in various industrial applications, including:

  • Rubber Accelerators : It is utilized as an intermediate in the production of rubber accelerators, enhancing the curing process of rubber products .
  • Agricultural Chemicals : The compound is involved in synthesizing herbicides and insecticides, contributing to agricultural productivity .
  • Surface Active Agents : It is used in the formulation of surfactants, which are critical in detergents and cleaning agents.

Case Study 1: Synthesis of Metaraminol

A recent study demonstrated the use of isopropylamine as an amine donor in enzymatic processes to produce metaraminol. The integration of liquid-liquid extraction improved process productivity significantly, showcasing the compound's utility in biocatalytic applications .

Case Study 2: Adrenergic Blocking Activity

Research highlighted that isopropylamine derivatives exhibit high β-adrenergic blocking activity. These compounds have been explored for their potential therapeutic effects in managing hypertension and other cardiovascular disorders .

Comparison with Similar Compounds

Isopropylamine hydrochloride can be compared with other similar compounds such as ethylamine, propylamine, and butylamine. These compounds share similar chemical properties due to the presence of the amine group but differ in their alkyl chain length and reactivity:

This compound is unique due to its branched structure, which affects its reactivity and solubility compared to its straight-chain counterparts .

Biological Activity

Isopropylamine hydrochloride (CAS 15572-56-2) is a chemical compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and industrial processes. This article provides a comprehensive overview of its biological activity, including its pharmacokinetics, toxicology, and potential therapeutic uses, supported by data tables and relevant case studies.

This compound is the hydrochloride salt of isopropylamine, a tertiary amine. Its molecular formula is C3H9NHClC_3H_9N\cdot HCl, with a molecular weight of approximately 95.57 g/mol. The compound is characterized by its strong alkaline nature and solubility in water, which facilitates its role as a proton donor and acceptor in acid-base reactions. This dual capability makes it an essential reagent in organic synthesis, particularly in the production of pharmaceuticals, herbicides, and other organic compounds .

Pharmacokinetics

Research indicates that isopropylamine exhibits rapid absorption and distribution in biological systems. A study involving intravenous infusion in mongrel dogs revealed a biphasic elimination profile with half-lives of approximately 5 minutes for the initial phase and 146 minutes for the terminal phase. Tissue distribution studies showed significant accumulation in the kidneys, liver, spleen, adrenal glands, lungs, and brain .

Table 1: Pharmacokinetic Parameters of Isopropylamine

ParameterValue
Molecular Weight95.57 g/mol
Half-life (initial phase)~5 min
Half-life (terminal phase)~146 min
Major Tissues AccumulatedKidneys, Liver, Brain

Toxicology

The toxicological profile of this compound has been assessed through various studies. Acute toxicity tests demonstrated that exposure to high concentrations (20,000 mg/m³) resulted in mortality among test subjects (rats), while lower exposures (10,000 mg/m³) were not lethal . Chronic exposure studies indicated adverse effects such as reduced weight gain, respiratory issues, and hematological changes at lower concentrations (10 mg/m³) over extended periods .

Table 2: Toxicological Findings

Study TypeConcentration (mg/m³)Observations
Acute Exposure10,000No deaths in 6 rats
Acute Exposure20,000All rats died within 2 minutes
Chronic Exposure10Reduced weight gain; respiratory distress

Mutagenicity and Genotoxicity

This compound was evaluated for mutagenicity using bacterial strains (S. typhimurium TA98 and TA100). Results indicated no mutagenic effects at concentrations up to 8.3 mg/plate . Furthermore, in vitro studies did not show any DNA damage in rat hepatocytes exposed to the compound.

Case Studies

Case Study 1: Occupational Exposure Assessment
A health council report assessed occupational exposure limits for isopropylamine due to its widespread industrial use. The report concluded that while acute exposure can lead to significant respiratory irritation, chronic exposure at lower levels may result in subtle hematological changes without immediate clinical manifestations .

Case Study 2: Biosynthesis Methodology
Recent research has explored environmentally friendly biosynthesis methods for producing this compound using laccase enzymes. This method utilizes isopropanol and ammonia as starting materials under mild conditions to achieve high yields while minimizing environmental impact .

Properties

IUPAC Name

propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYORFGKSZLPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884841
Record name 2-Propanamine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15572-56-2
Record name 2-Propanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15572-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanamine, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanamine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylammonium chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Isopropylamine hydrochloride
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Q & A

Q1: What is the role of isopropylamine hydrochloride in the synthesis of (S)-7-(2-isopropylamino)ethylcamptothecin hydrochloride?

A1: this compound serves as a crucial reagent in the synthesis of (S)-7-(2-isopropylamino)ethylcamptothecin hydrochloride, a potent topoisomerase I inhibitor. [] Specifically, it participates in a Mannich reaction with (S)-7-methylcamptothecin, utilizing dimethyl sulfoxide as a formaldehyde source, to yield the desired product. [] This reaction highlights the utility of this compound in introducing isopropylaminoethyl groups onto existing molecules, showcasing its potential in synthesizing pharmaceutical compounds.

Q2: Are there any reported cases of adverse reactions to drugs containing an isopropylamine group?

A2: Yes, there is at least one documented case report of a severe reaction to methoxamine hydrochloride, a drug used to treat paroxysmal supraventricular tachycardia. [] Although the specific component responsible for the reaction wasn't pinpointed, methoxamine hydrochloride contains an isopropylamine moiety in its structure. [] This case highlights the importance of investigating potential side effects and individual patient responses to medications containing isopropylamine groups.

Q3: Has the pharmacological activity of compounds containing isopropylamine groups been investigated?

A3: Yes, research has explored the pharmacological activity of compounds featuring isopropylamine groups. For example, N-methyl-β-cyclohexylthis compound was found to possess approximately two-thirds of the pressor activity compared to its phenyl analogue, racemic desoxyephedrine hydrochloride. [, ] This study highlights the influence of structural modifications on pharmacological activity, suggesting that replacing a phenyl group with a cyclohexyl group in this class of compounds can lead to a decrease in pressor activity.

Q4: Have there been any studies on the different isomers of isopropylamine-containing compounds?

A4: Yes, studies have delved into the distinct properties of various isomers within this class of compounds. For instance, research on N-methyl-β-cyclohexylthis compound revealed that its l-isomer exhibited stronger pressor effects and greater central nervous system excitation compared to its d-isomer. [] Conversely, the d-isomer of N-methyl-β-phenylthis compound demonstrated higher pressor activity and central nervous system excitation than its l-isomer. [] This disparity underscores the crucial role of stereochemistry in influencing the pharmacological activity of compounds containing isopropylamine groups.

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